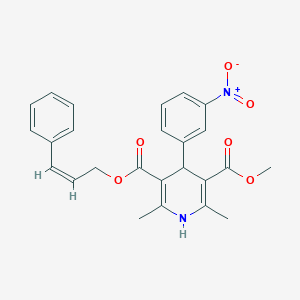
2-溴-1-(3-甲基异恶唑-5-基)乙酮
描述
Synthesis Analysis
The synthesis of similar brominated compounds typically involves bromination reactions of precursors under controlled conditions. For example, Abdel-Aziz et al. (2011) described the synthesis of a brominated derivative through bromination at ambient temperature, highlighting the versatility of bromination in creating novel compounds with significant biological activities (Abdel-Aziz et al., 2011). Although not directly analogous to 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, this provides insight into the synthetic routes that may be employed for brominated ethanones.
Molecular Structure Analysis
Molecular structure analysis typically involves computational and spectroscopic methods. For instance, Mary et al. (2015) utilized Gaussian09 software to investigate the optimized molecular structure and vibrational frequencies of a related compound, demonstrating how theoretical and experimental approaches can be combined to elucidate molecular geometry and electronic properties (Mary et al., 2015).
科学研究应用
溴化阻燃剂
溴化阻燃剂(BFR)是一组通常用于降低材料可燃性的化学物质。它们被用于广泛的产品中,从电子产品和纺织品到建筑材料。Zuiderveen、Slootweg 和 de Boer(2020 年)的综述重点介绍了新型溴化阻燃剂(NBFR)在各种环境中(包括室内空气、灰尘和消费品)的出现,指出了 NBFR 的应用越来越多,并呼吁对它们的出现、环境归趋和毒性进行更多研究。此背景可能与了解特定溴化化合物(如 2-溴-1-(3-甲基异恶唑-5-基)乙酮)的环境和健康影响有关 (Zuiderveen、Slootweg 和 de Boer,2020).
电化学应用
溴化化合物还可以在电化学应用中发挥作用。Tsuda、Stafford 和 Hussey(2017 年)回顾了使用路易斯酸性卤代铝室温离子液体(RTIL)的电化学技术的发展,包括涉及溴化组分的技术。这些材料因其在电镀和储能技术中的应用而受到关注。这样的背景可以提供对溴化化合物(可能包括 2-溴-1-(3-甲基异恶唑-5-基)乙酮)在开发新型电化学系统中的用途的见解 (Tsuda、Stafford 和 Hussey,2017).
环境和健康方面的考虑
溴化化合物在环境中的存在和影响,包括它们的毒性和生物蓄积潜力,一直是广泛研究的主题。例如,对多溴联苯并二噁英(PBDD)和二苯并呋喃(PBDF)的研究回顾了它们的出现、毒代动力学和毒力学。这部分研究对于了解溴化有机污染物的环境行为和健康影响至关重要,这可能为评估特定溴化化合物(如 2-溴-1-(3-甲基异恶唑-5-基)乙酮)的安全性提供背景。Birnbaum、Staskal 和 Diliberto(2003 年)以及该领域的其他人进行的研究强调了溴化化合物和氯化化合物毒性特征之间的相似性,突出了仔细考虑其使用和处置的必要性 (Birnbaum、Staskal 和 Diliberto,2003).
安全和危害
This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRCOIFSSWCOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564329 | |
| Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone | |
CAS RN |
104777-32-4 | |
| Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

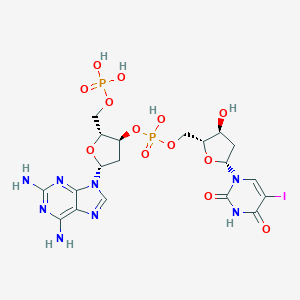

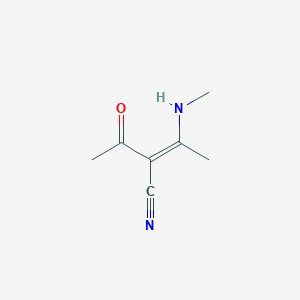
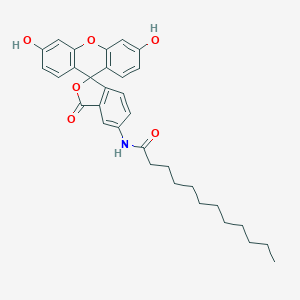
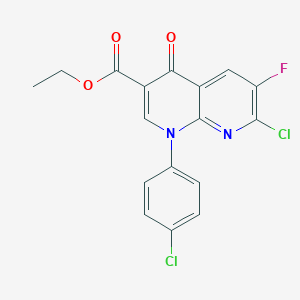
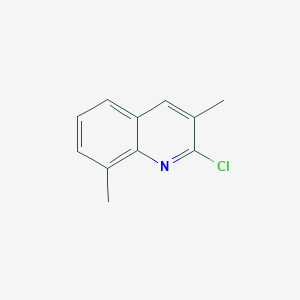
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
